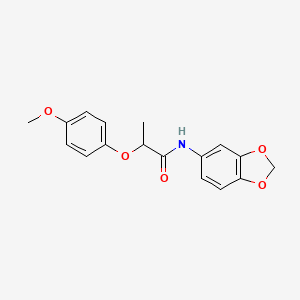
N-2-adamantyl-2,2,6,6-tetramethyl-4-piperidinamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-adamantyl-2,2,6,6-tetramethyl-4-piperidinamine dihydrochloride, also known as memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used in the treatment of Alzheimer's disease and other neurological disorders. Memantine is a relatively new drug and has been the subject of extensive scientific research over the past few decades.
作用機序
Memantine works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, N-2-adamantyl-2,2,6,6-tetramethyl-4-piperidinamine dihydrochloride reduces the excitotoxicity that can occur in the brain under certain conditions, such as in Alzheimer's disease.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of glutamate, a neurotransmitter that is involved in the pathogenesis of Alzheimer's disease. Memantine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
Memantine has several advantages as a research tool. It is a relatively selective NMDA receptor antagonist, which makes it useful for studying the role of the NMDA receptor in various physiological processes. Memantine is also relatively non-toxic and has a good safety profile. However, there are some limitations to the use of N-2-adamantyl-2,2,6,6-tetramethyl-4-piperidinamine dihydrochloride in laboratory experiments. It can be difficult to administer N-2-adamantyl-2,2,6,6-tetramethyl-4-piperidinamine dihydrochloride to animals in a controlled manner, and its effects can be difficult to interpret in complex biological systems.
将来の方向性
There are several areas of future research that could be pursued with N-2-adamantyl-2,2,6,6-tetramethyl-4-piperidinamine dihydrochloride. One area of interest is the potential use of N-2-adamantyl-2,2,6,6-tetramethyl-4-piperidinamine dihydrochloride in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is the potential use of N-2-adamantyl-2,2,6,6-tetramethyl-4-piperidinamine dihydrochloride in combination with other drugs, such as cholinesterase inhibitors, for the treatment of Alzheimer's disease. Finally, there is interest in developing new and more selective NMDA receptor antagonists that could be used in research and clinical settings.
合成法
Memantine is synthesized by reacting 1-adamantylamine with 2,2,6,6-tetramethyl-4-piperidone in the presence of hydrogen gas and a palladium catalyst. The resulting product is then treated with hydrochloric acid to form N-2-adamantyl-2,2,6,6-tetramethyl-4-piperidinamine dihydrochloride dihydrochloride.
科学的研究の応用
Memantine has been extensively studied in both in vitro and in vivo experiments. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Memantine has also been studied in clinical trials and has been shown to be effective in the treatment of moderate to severe Alzheimer's disease.
特性
IUPAC Name |
N-(2-adamantyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2.2ClH/c1-18(2)10-16(11-19(3,4)21-18)20-17-14-6-12-5-13(8-14)9-15(17)7-12;;/h12-17,20-21H,5-11H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXVOSIZULFPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2C3CC4CC(C3)CC2C4)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5175515.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5175522.png)
![7-bromo-2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5175545.png)
![1-cyclohexyl-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5175547.png)
![2-[3-(3-methyl-2-pyrazinyl)-1H-pyrazol-1-yl]-N-(2-propyl-2H-1,2,3-triazol-4-yl)acetamide](/img/structure/B5175566.png)
![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5175574.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N'-phenylurea](/img/structure/B5175588.png)
![methyl 2-({[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5175598.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5175611.png)
![dimethyl 3,3'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(carbonylimino)]dibenzoate](/img/structure/B5175616.png)
![N-[4-(acetylamino)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5175622.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5175633.png)